N-[3-(2-aminoethoxy)phenyl]methanesulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide typically involves the reaction of 3-(2-aminoethoxy)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-aminoethoxy)phenyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
N-[3-(2-aminoethoxy)phenyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(2-aminoethoxy)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-aminoethoxy)phenyl]methanesulfonamide
- N-[3-(2-aminoethoxy)phenyl]ethanesulfonamide
- N-[3-(2-aminoethoxy)phenyl]propanesulfonamide
Uniqueness
N-[3-(2-aminoethoxy)phenyl
Properties
IUPAC Name |
N-[3-(2-aminoethoxy)phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S/c1-15(12,13)11-8-3-2-4-9(7-8)14-6-5-10/h2-4,7,11H,5-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBALMNFIHSRJJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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